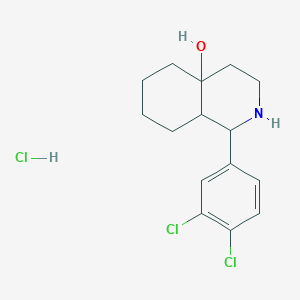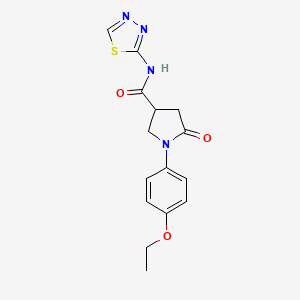![molecular formula C21H30N2O3 B5345554 (4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345554.png)
(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the naphthyridine family and is commonly referred to as BNA. BNA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of BNA is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BNA has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes that hydrolyze the neurotransmitter acetylcholine. BNA has also been shown to inhibit monoamine oxidase, which is an enzyme that degrades monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, BNA has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
BNA has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, the inhibition of monoamine oxidase, and the binding to the serotonin 5-HT1A receptor. These effects have been studied extensively in vitro and in vivo, with studies demonstrating the potential therapeutic effects of BNA in various diseases, including Alzheimer's disease, Parkinson's disease, depression, and cancer.
実験室実験の利点と制限
BNA has several advantages for lab experiments, including its ease of synthesis, its stability, and its ability to inhibit various enzymes and receptors. However, BNA also has several limitations, including its low solubility in water, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for the study of BNA, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in various diseases, and the exploration of its interactions with other enzymes and receptors. Additionally, the development of BNA derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, (4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one, commonly referred to as BNA, is a chemical compound with potential applications in various fields of scientific research. BNA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. BNA has been shown to have inhibitory effects on various enzymes and receptors, and its potential therapeutic effects in various diseases have been investigated. However, further research is needed to fully understand the mechanism of action and potential therapeutic effects of BNA.
合成法
BNA can be synthesized using various methods, including the Pictet-Spengler reaction and the Hantzsch reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to the corresponding amine. The Hantzsch reaction involves the condensation of an aldehyde or ketone with a β-dicarbonyl compound and an amine to form a dihydropyridine, which is then oxidized to the corresponding pyridine. Both methods have been used to synthesize BNA, with the Pictet-Spengler reaction being the most common method.
科学的研究の応用
BNA has been found to have potential applications in various fields of scientific research, including drug discovery, medicinal chemistry, and chemical biology. BNA has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. BNA has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
(4aS,8aR)-1-butyl-6-(2-phenylmethoxyacetyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-2-3-12-23-19-11-13-22(14-18(19)9-10-20(23)24)21(25)16-26-15-17-7-5-4-6-8-17/h4-8,18-19H,2-3,9-16H2,1H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLYJVABXZXIG-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CCN(CC2CCC1=O)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5345472.png)
![(4aS*,8aR*)-1-propyl-6-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345476.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5345482.png)

![6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one](/img/structure/B5345492.png)
![N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5345497.png)

![N-{3-[(2-methylbenzyl)thio]propyl}methanesulfonamide](/img/structure/B5345510.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B5345523.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)
![7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345553.png)
![7-(3-chlorophenyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5345558.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)